molecular formula C58H48O22 B1512886 Bcpcf CAS No. 202872-98-8

Bcpcf

Cat. No.: B1512886
CAS No.: 202872-98-8
M. Wt: 1097 g/mol
InChI Key: YKFRFHRHRHPYNI-UHFFFAOYSA-N
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Description

2’,7’-Bis(3-carboxypropyl)-3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid and 2’,7’-bis(3-carboxypropyl)-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid are complex organic compounds that belong to the family of xanthene dyes. These compounds are known for their fluorescent properties and are often used in various scientific and industrial applications, particularly in the field of fluorescence microscopy and as pH indicators.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves the condensation of phthalic anhydride with resorcinol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through the formation of a xanthene intermediate, which is then further functionalized to introduce the carboxypropyl groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to optimize yield and purity. The final product is usually purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

These compounds undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

These compounds have a wide range of applications in scientific research, including:

    Chemistry: Used as fluorescent probes to study molecular interactions and dynamics.

    Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.

    Medicine: Utilized as pH indicators in various diagnostic assays.

    Industry: Applied in the manufacturing of fluorescent dyes and pigments.

Mechanism of Action

The fluorescent properties of these compounds are due to their ability to absorb light at specific wavelengths and re-emit it at longer wavelengths. This process involves the excitation of electrons to higher energy states and their subsequent return to the ground state, releasing energy in the form of visible light. The molecular targets and pathways involved in their action are primarily related to their interaction with light and the resulting fluorescence.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another xanthene dye with similar fluorescent properties.

    Rhodamine: A related compound with a different substitution pattern on the xanthene ring.

    Eosin: A brominated derivative of fluorescein with distinct applications in histology.

Uniqueness

The unique feature of 2’,7’-Bis(3-carboxypropyl)-3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid and 2’,7’-bis(3-carboxypropyl)-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid is their specific functional groups that enhance their solubility and stability, making them particularly useful in aqueous environments and biological applications.

Properties

IUPAC Name

2',7'-bis(3-carboxypropyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;2',7'-bis(3-carboxypropyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C29H24O11/c30-21-12-23-19(10-14(21)3-1-5-25(32)33)29(18-8-7-16(27(36)37)9-17(18)28(38)40-29)20-11-15(4-2-6-26(34)35)22(31)13-24(20)39-23;30-21-12-23-19(9-14(21)3-1-5-25(32)33)29(18-11-16(27(36)37)7-8-17(18)28(38)40-29)20-10-15(4-2-6-26(34)35)22(31)13-24(20)39-23/h2*7-13,30-31H,1-6H2,(H,32,33)(H,34,35)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFRFHRHRHPYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C(=C4)CCCC(=O)O)O)OC5=C3C=C(C(=C5)O)CCCC(=O)O)OC2=O.C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C(=C4)CCCC(=O)O)O)OC5=C3C=C(C(=C5)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H48O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746744
Record name 2',7'-Bis(3-carboxypropyl)-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid--2',7'-bis(3-carboxypropyl)-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1097.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202872-98-8
Record name 2',7'-Bis-(carboxypropyl)-5(6)-carboxyfluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202872988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',7'-Bis(3-carboxypropyl)-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid--2',7'-bis(3-carboxypropyl)-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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